molecular formula C14H9ClFNOS2 B5610125 3-CHLORO-6-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-6-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B5610125
M. Wt: 325.8 g/mol
InChI Key: WPIDUNACUPFCBL-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a benzene derivative.

    Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced through halogenation reactions. For example, chlorination can be achieved using thionyl chloride (SOCl2), while fluorination can be done using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the benzothiophene derivative with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-Chloro-6-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the specific combination of chlorine, fluorine, and thiophen-2-ylmethyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-6-fluoro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNOS2/c15-12-10-4-3-8(16)6-11(10)20-13(12)14(18)17-7-9-2-1-5-19-9/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIDUNACUPFCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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